molecular formula C24H24N4O B3734103 4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one

4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one

Cat. No.: B3734103
M. Wt: 384.5 g/mol
InChI Key: HLXZBANCTHSPAN-UHFFFAOYSA-N
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Description

4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a phenyl group, and a pyrimidinone core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline moiety, followed by the introduction of the phenyl group and the pyrimidinone core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired purity of the final product. Industrial production methods often emphasize efficiency and scalability, using optimized reaction conditions and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkylating agents (alkyl halides), and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds containing the isoquinoline moiety, such as berberine and papaverine, which have various biological activities.

    Pyrimidinone Derivatives: Compounds like uracil and thymine, which are important in nucleic acid chemistry and have various biological roles.

Uniqueness

4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-3-21-13-23(29)27-24(26-21)18-7-4-6-17(12-18)15-28(2)16-20-9-5-8-19-14-25-11-10-22(19)20/h4-14H,3,15-16H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZBANCTHSPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=CC(=C2)CN(C)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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